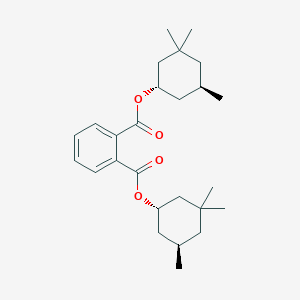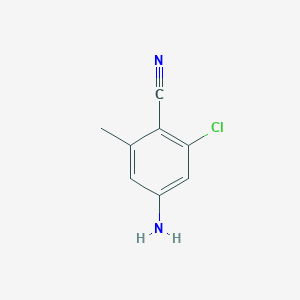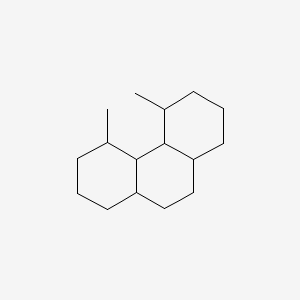
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate: is a chemical compound with the molecular formula C26H38O4 and a molecular weight of 414.59 g/mol . This compound is typically found as a white to almost white powder or crystal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves the esterification of phthalic acid with trans-3,3,5-trimethylcyclohexanol . The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phthalic acid and trans-3,3,5-trimethylcyclohexanol into a reactor, along with the acid catalyst . The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phthalic acid and trans-3,3,5-trimethylcyclohexanone.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate: Similar in structure but with cis-configuration.
Bis(3,5,5-trimethylhexyl) Phthalate: Similar in structure but with different alkyl groups.
Uniqueness: Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate is unique due to its trans-configuration, which can influence its physical and chemical properties . This configuration can affect its reactivity and interactions with other molecules, making it distinct from its cis-counterpart .
Propriétés
Formule moléculaire |
C26H38O4 |
|---|---|
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
bis[(1S,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19-,20-/m0/s1 |
Clé InChI |
ATHBXDPWCKSOLE-MUGJNUQGSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C |
SMILES canonique |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)







